Tert-butyl 3-amino-4-(morpholin-4-yl)pyrrolidine-1-carboxylate
Description
Tert-butyl 3-amino-4-(morpholin-4-yl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate group at the 1-position, an amino group at the 3-position, and a morpholine substituent at the 4-position. Morpholine, a six-membered heterocycle containing one oxygen and one nitrogen atom, confers unique electronic and steric properties to the molecule. This compound is likely utilized in medicinal chemistry as a building block for drug candidates, particularly in protease inhibitors or kinase-targeted therapies, where pyrrolidine scaffolds are common .
Properties
Molecular Formula |
C13H25N3O3 |
|---|---|
Molecular Weight |
271.36 g/mol |
IUPAC Name |
tert-butyl 3-amino-4-morpholin-4-ylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H25N3O3/c1-13(2,3)19-12(17)16-8-10(14)11(9-16)15-4-6-18-7-5-15/h10-11H,4-9,14H2,1-3H3 |
InChI Key |
GZBVXZUGSZCUMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)N2CCOCC2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-4-(morpholin-4-yl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-amino-4-(morpholin-4-yl)pyrrolidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable method compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-amino-4-(morpholin-4-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form secondary or primary amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of secondary or primary amines.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Tert-butyl 3-amino-4-(morpholin-4-yl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-4-(morpholin-4-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor ligand, modulating the activity of enzymes or receptors involved in various biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Key Observations:
Aromatic substituents (e.g., p-tolyl in ) increase hydrophobicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility.
Chirality and Stereochemistry: Compounds like (3R,4R)-3-amino-4-hydroxymethylpyrrolidine-1-carboxylate highlight the importance of stereochemistry in biological activity, a factor that would also apply to the morpholine-containing target compound.
Functional Group Diversity :
- Halogenation (e.g., Cl in ) and fluorination (e.g., difluoro in ) are common strategies to modulate metabolic stability and bioavailability. The absence of halogens in the target compound suggests a focus on hydrogen-bonding interactions via morpholine’s oxygen and nitrogen atoms.
Synthetic Utility :
- The tert-butyl carbamate group serves as a protective moiety for amines, enabling selective deprotection during multi-step syntheses. This feature is shared across all analogs .
Biological Activity
Tert-butyl 3-amino-4-(morpholin-4-yl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore the compound's biological activity, including its mechanisms, applications in drug development, and comparative analysis with related compounds.
Chemical Structure and Properties
This compound features a tert-butyl group, an amino group, a morpholine ring, and a pyrrolidine ring. Its unique structure contributes to its potential as an enzyme inhibitor and receptor ligand, making it valuable in various therapeutic contexts.
The biological activity of this compound primarily revolves around its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thereby modulating physiological responses.
- Receptor Binding : It can act as a ligand for various receptors, influencing signal transduction pathways critical for cellular functions.
Antimicrobial Activity
Studies have indicated that derivatives of pyrrolidine compounds exhibit antimicrobial properties. For instance, related compounds have shown effective inhibition against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli . The presence of the morpholine moiety in the structure enhances the compound's interaction with bacterial targets.
Anticancer Potential
Research has explored the potential of similar compounds as anticancer agents. For example, conjugates formed with amino acids have demonstrated cytotoxic activity against cancer cell lines, indicating that modifications to the basic structure can lead to enhanced biological efficacy . The incorporation of the morpholine ring may contribute to improved selectivity and potency against cancer cells.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other related compounds:
| Compound Name | Structure | Notable Biological Activity |
|---|---|---|
| Tert-butyl 3-(4-amino-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate | Image | Antimicrobial |
| Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | Image | Anticancer |
| Tert-butyl 4-(phenylamino)piperidine-1-carboxylate | Image | Enzyme inhibition |
This comparison highlights that while all these compounds share a pyrrolidine or piperidine backbone, the presence of different functional groups significantly influences their biological profiles.
Case Studies and Research Findings
Recent studies have focused on optimizing the pharmacological properties of pyrrolidine derivatives. For example, research on triazine compounds containing morpholine has shown promising results in enhancing antibacterial activity through structural modifications . Such findings suggest that the strategic incorporation of morpholine and other groups can lead to more effective therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
